molecular formula C12H25NO3S B12073424 (1-(Hexylsulfonyl)piperidin-3-yl)methanol

(1-(Hexylsulfonyl)piperidin-3-yl)methanol

Cat. No.: B12073424
M. Wt: 263.40 g/mol
InChI Key: CWRAFHDPJYLETD-UHFFFAOYSA-N
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Description

(1-(Hexylsulfonyl)piperidin-3-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of both a sulfonyl group and a hydroxyl group in its structure suggests potential reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Hexylsulfonyl)piperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with hexylsulfonyl chloride under basic conditions. The hydroxyl group can be introduced through subsequent reduction or substitution reactions. Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and other reducing agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-(Hexylsulfonyl)piperidin-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Possible use in the development of pharmaceuticals due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Hexylsulfonyl)piperidin-3-yl)methanol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The sulfonyl and hydroxyl groups could play crucial roles in its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Hexylsulfonyl)piperidin-4-yl)methanol
  • (1-(Butylsulfonyl)piperidin-3-yl)methanol
  • (1-(Hexylsulfonyl)piperidin-3-yl)ethanol

Uniqueness

(1-(Hexylsulfonyl)piperidin-3-yl)methanol is unique due to its specific combination of functional groups, which can impart distinct reactivity and properties compared to similar compounds. Its hexylsulfonyl group provides hydrophobic characteristics, while the hydroxyl group offers opportunities for hydrogen bonding and further chemical modifications.

Properties

Molecular Formula

C12H25NO3S

Molecular Weight

263.40 g/mol

IUPAC Name

(1-hexylsulfonylpiperidin-3-yl)methanol

InChI

InChI=1S/C12H25NO3S/c1-2-3-4-5-9-17(15,16)13-8-6-7-12(10-13)11-14/h12,14H,2-11H2,1H3

InChI Key

CWRAFHDPJYLETD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)N1CCCC(C1)CO

Origin of Product

United States

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